Tert-butyl(cyclopent-3-en-1-yloxy)diphenylsilane

Protecting group chemistry Silyl ether stability Acid hydrolysis

Tert-butyl(cyclopent-3-en-1-yloxy)diphenylsilane (CAS 182801-94-1) is a silyl-protected cyclopentenol derivative belonging to the class of organosilicon compounds. It functions as a protected synthetic intermediate where the reactive hydroxyl group of cyclopent-3-en-1-ol is masked by the bulky tert-butyldiphenylsilyl (TBDPS) protecting group.

Molecular Formula C21H26OSi
Molecular Weight 322.5 g/mol
CAS No. 182801-94-1
Cat. No. B1600045
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl(cyclopent-3-en-1-yloxy)diphenylsilane
CAS182801-94-1
Molecular FormulaC21H26OSi
Molecular Weight322.5 g/mol
Structural Identifiers
SMILESCC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3CC=CC3
InChIInChI=1S/C21H26OSi/c1-21(2,3)23(19-14-6-4-7-15-19,20-16-8-5-9-17-20)22-18-12-10-11-13-18/h4-11,14-18H,12-13H2,1-3H3
InChIKeyGCODZQWZNXYLIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl(cyclopent-3-en-1-yloxy)diphenylsilane (CAS 182801-94-1) as a Specialized TBDPS-Protected Cyclopentenol Intermediate for Multi-Step Organic Synthesis


Tert-butyl(cyclopent-3-en-1-yloxy)diphenylsilane (CAS 182801-94-1) is a silyl-protected cyclopentenol derivative belonging to the class of organosilicon compounds . It functions as a protected synthetic intermediate where the reactive hydroxyl group of cyclopent-3-en-1-ol is masked by the bulky tert-butyldiphenylsilyl (TBDPS) protecting group . This protection strategy is fundamental in multi-step organic synthesis to prevent undesired side reactions at the hydroxyl site [1]. The compound is characterized by a molecular formula of C₂₁H₂₆OSi, a molecular weight of 322.52 g/mol, and is typically supplied as a colorless to yellow sticky oil to semi-solid with a purity of ≥95% .

Why Unprotected Cyclopentenol or Less Stable Silyl Ethers Cannot Substitute for Tert-butyl(cyclopent-3-en-1-yloxy)diphenylsilane in Complex Syntheses


In the context of multi-step synthetic routes, the use of unprotected cyclopent-3-en-1-ol is impractical due to the high reactivity of its hydroxyl group, which would lead to unwanted side reactions with various reagents, including organometallics, oxidizing agents, and acidic/basic conditions [1]. While alternative silyl protecting groups like TMS, TES, TBS, and TIPS exist, their stability profiles differ significantly, directly impacting synthetic feasibility and yield [2]. Specifically, TMS and TES groups are too labile for extended reaction sequences, often cleaving prematurely, whereas the TBDPS group in this compound offers markedly enhanced stability towards acidic hydrolysis and nucleophilic attack [3][4]. Attempting a direct substitution with a less stable silyl ether would compromise the integrity of the protecting group during critical synthetic steps, leading to lower yields and complex purification challenges, as quantified in the evidence below.

Quantitative Differentiation of Tert-butyl(cyclopent-3-en-1-yloxy)diphenylsilane: Comparative Stability and Reactivity Data for Informed Procurement


Relative Acidic Stability: TBDPS (Target Compound) vs. TMS, TES, TBS, and TIPS Silyl Ethers

The TBDPS group in tert-butyl(cyclopent-3-en-1-yloxy)diphenylsilane exhibits drastically higher stability towards acidic hydrolysis compared to other common silyl protecting groups. The relative stability order in acidic media is TMS (1) < TES (64) < TBS (20,000) < TIPS (700,000) < TBDPS (5,000,000) [1]. This means the TBDPS group is approximately 5 million times more stable than TMS and 250 times more stable than TBS under acidic conditions.

Protecting group chemistry Silyl ether stability Acid hydrolysis

Resistance to Acidic Reagents: TBDPS (Target Compound) vs. TBDMS and Trityl Ethers

The tert-butyldiphenylsilyl (TBDPS) group provides superior stability to specific acidic conditions compared to tert-butyldimethylsilyl (TBDMS) and trityl (Tr) ethers. TBDPS ethers are unaffected by treatment with 80% acetic acid, a condition that catalyzes the deprotection of O-tetrahydropyranyl, O-trityl, and O-tert-butyldimethylsilyl ethers [1]. Furthermore, TBDPS ethers survive 50% trifluoroacetic acid (TFA) and the harsh conditions used to install/remove isopropylidene or benzylidene acetals [1][2].

Protecting group orthogonality Acid stability Hydrogenolysis

Cleavage Rate Comparison: TBDPS vs. TIPS Ethers with Fluoride-Based Desilylating Agents

In a study on the mild desilylating agent KHF₂, the relative ease of cleavage of different silyl ethers was quantified. TBDPS and TBDMS ethers underwent complete cleavage at room temperature within 30 minutes, whereas removal of the TIPS ether required 2.5 hours under identical conditions [1]. This indicates that while TBDPS is more acid-stable, it is deprotected significantly faster than TIPS by fluoride ion.

Silyl ether deprotection Fluoride ion cleavage KHF2

Application-Specific Performance: TBDPS Group Directs High Selectivity in Intramolecular Cyclizations

Oxoallylsilanes bearing the bulky tert-butyldiphenylsilyl (TBDPS) group undergo highly selective intramolecular cyclizations when treated with Lewis acid, affording unsaturated cyclopentanols [1]. The TBDPS group's steric bulk plays a critical role in directing the reaction pathway, favoring allylsilane-terminated cyclization with elimination of silicon over an alternative ene reaction that retains the silyl group [1]. The selectivity is dependent on the TBDPS group's specific steric and electronic properties; smaller or less bulky silyl groups would likely lead to different product distributions.

Silyl group effects Intramolecular cyclization Reaction selectivity

Commercial Availability and Purity Benchmarking of Tert-butyl(cyclopent-3-en-1-yloxy)diphenylsilane

Commercial sources for tert-butyl(cyclopent-3-en-1-yloxy)diphenylsilane report consistent purity specifications. Fluorochem offers this compound with a purity of 95.0% . Sigma-Aldrich (through AstaTech) also lists a purity of 95% . This consistency across major vendors provides procurement confidence. In contrast, the closely related analog tert-butyl(cyclopent-3-en-1-yloxy)dimethylsilane (TBDMS-protected cyclopentenol, CAS 68845-72-7) is also commercially available but offers significantly lower steric bulk and acid stability, making it unsuitable for syntheses requiring the TBDPS group's unique properties .

Research chemical procurement Purity analysis Vendor comparison

Optimal Applications for Tert-butyl(cyclopent-3-en-1-yloxy)diphenylsilane in Complex Organic Synthesis and Medicinal Chemistry


Multi-Step Natural Product Synthesis Requiring Orthogonal Protecting Group Strategies

In the total synthesis of complex natural products like guianolides, where multiple functional groups must be manipulated sequentially, tert-butyl(cyclopent-3-en-1-yloxy)diphenylsilane serves as a robust protected cyclopentenol building block. Its TBDPS group remains intact during acidic steps that remove other protecting groups, such as trityl or THP ethers, and during hydrogenolysis [1]. This orthogonality is critical for maintaining the integrity of the cyclopentenol moiety until its strategic deprotection late in the synthesis.

Synthesis of Pharmaceutical Intermediates with Acidic Reaction Conditions

The compound is highly suitable for the preparation of pharmaceutical intermediates, such as those in the synthesis of DLK inhibitor GNE-834 . Many pharmaceutical synthetic routes involve acidic conditions (e.g., Boc deprotection, acetal cleavage). The TBDPS group's proven stability to 80% acetic acid and 50% TFA ensures the cyclopentenol hydroxyl remains protected, preventing side reactions and improving overall yield and purity of the target intermediate [2].

Stereo- and Regioselective Cyclization Reactions Benefiting from Steric Bulk

For synthetic transformations where the steric bulk of the protecting group can influence reaction selectivity, this compound is a preferred choice. As demonstrated in intramolecular cyclizations of oxoallylsilanes, the TBDPS group promotes highly selective formation of unsaturated cyclopentanols [3]. Researchers aiming for similar steric bias in cyclopentenol-containing substrates should prioritize this TBDPS-protected variant over less bulky alternatives like TBS or TMS ethers.

Development of TRPA1 Antagonists and Other Bioactive Small Molecules

This compound is a documented intermediate in the discovery and optimization of transient receptor potential ankyrin 1 (TRPA1) antagonists, which are investigated for neuropathic pain and respiratory diseases . The TBDPS protection allows for the necessary chemical transformations on other parts of the molecule while preserving the cyclopentenol group for late-stage functionalization, enabling the exploration of structure-activity relationships in medicinal chemistry campaigns.

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